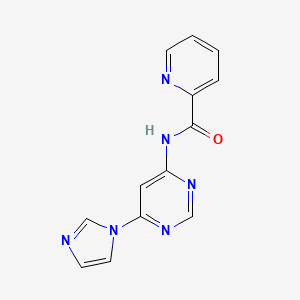
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide” has been reported. For instance, a series of 4-(1H-imidazol-1-yl)pyrimidin-2-amines has been synthesized from 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones . The process involved N-arylation of imidazole with 4-fluorobenzaldehyde using a catalyst, which yielded 4-(1H-imidazol-1-yl)benzaldehyde. This compound was then treated with substituted acetophenones to yield corresponding chalcones. Each chalcone was further reacted with guanidine hydrochloride to result in the title compounds .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide is involved in the synthesis and structural analysis of complex organic compounds. For instance, the synthesis of 3-substituted imidazo[1,5-a]pyridines with the N-picolinamidin-2-yl group has been achieved through reactions involving aldehydes, 2-cyanopyridine, and ammonium acetate. This process highlights the compound's utility in creating novel organic structures, with some compounds thoroughly characterized and confirmed via single crystal X-ray diffraction studies (Fulwa & Manivannan, 2012).
Antituberculosis Activity
Research has also explored the antituberculosis potential of derivatives of this compound. Specifically, substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have demonstrated moderate to good antimycobacterial activity in vitro, highlighting their potential as therapeutic agents against tuberculosis (Jadhav et al., 2016).
Enhancing Cellular Uptake of DNA Binding Oligomers
Modifications to the chemical structure of pyrrole–imidazole (Py–Im) polyamides, which include this compound, have been investigated to enhance cellular uptake and biological activity. These modifications have shown a significant increase in the nuclear uptake of these compounds, proving valuable for applications requiring the modulation of gene expression (Meier, Montgomery, & Dervan, 2012).
Medicinal Chemistry Strategies to Reduce Metabolism
The compound has been involved in studies aimed at reducing metabolism mediated by aldehyde oxidase (AO), particularly in the context of drug discovery. Altering the heterocycle or blocking the reactive site are effective strategies for reducing AO metabolism, offering insights into the development of more stable therapeutic agents (Linton et al., 2011).
DNA Recognition and Gene Expression Control
This compound is part of the study of DNA-binding polyamides for controlling gene expression. These polyamides have been examined for their specificity to DNA sequences and potential as medicinal agents, showing promise in the minor groove binding of DNA and the control of gene expression (Chavda et al., 2010).
Direcciones Futuras
The future directions for research on “N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities of similar compounds, it may be worthwhile to investigate its potential as a therapeutic agent .
Propiedades
IUPAC Name |
N-(6-imidazol-1-ylpyrimidin-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c20-13(10-3-1-2-4-15-10)18-11-7-12(17-8-16-11)19-6-5-14-9-19/h1-9H,(H,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQNTQZVTYMLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=NC=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/no-structure.png)

![Bicyclo[5.1.0]octan-4-amine hydrochloride](/img/structure/B2928439.png)
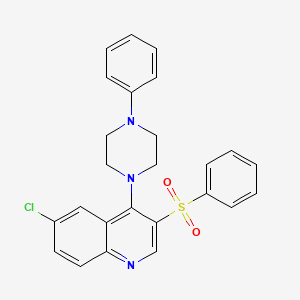
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2928442.png)
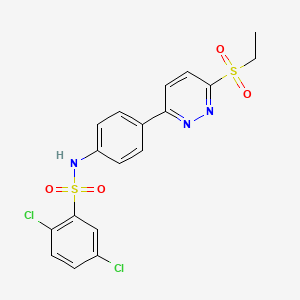
![{4-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2928446.png)

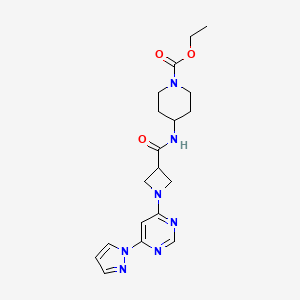

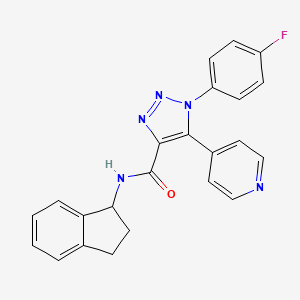
![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2928452.png)
